Fmoc-D-cys(tbu)-OH

Übersicht

Beschreibung

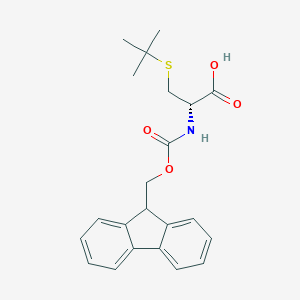

Fmoc-D-Cys(tBu)-OH is a chiral, orthogonally protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a tert-butyl (tBu) thioether protecting the cysteine thiol side chain. This configuration ensures compatibility with Fmoc-based SPPS protocols, where the tBu group is stable under basic deprotection conditions (e.g., piperidine) but cleavable with strong acids like trifluoroacetic acid (TFA) . Its D-configuration is critical for synthesizing enantiomeric peptides with enhanced stability against enzymatic degradation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cysteine(t-butyl)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The t-butyl group is introduced by reacting cysteine with t-butyl bromide in the presence of a base like sodium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-D-cysteine(t-butyl)-OH follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol group (-SH) protected by the tBu group in Fmoc-D-cys(tBu)-OH undergoes oxidation to form disulfide bonds, essential for stabilizing peptide tertiary structures.

Key Findings :

-

Iodine-mediated oxidation :

- Reacts rapidly in polar solvents (e.g., aqueous methanol or acetic acid) to form intramolecular disulfide bridges .

- Oxidation rates vary significantly with solvent polarity:

Solvent System Reaction Rate (Cys(tBu) → Disulfide) 90% MeOH/H<sub>2</sub>O 10–15 min 90% AcOH/H<sub>2</sub>O 20–30 min DCM/CHCl<sub>3</sub> >60 min (sluggish) - Optimal for cyclic peptide synthesis with minimal side oxidation of Met/Trp residues .

- Air oxidation :

Reduction Reactions

Disulfides derived from oxidized this compound can be reduced back to free thiols using specific reagents:

Reagents and Conditions :

| Reagent | Conditions | Efficiency (%) |

|---|---|---|

| Dithiothreitol (DTT) | pH 8.5, 25°C, 1–2 h | >95 |

| Tris(2-carboxyethyl)phosphine (TCEP) | pH 4–6, 25°C, 30 min | >98 |

TCEP is preferred for acid-sensitive peptides due to its stability in acidic media .

Substitution Reactions (Deprotection)

Selective removal of protecting groups enables further peptide chain elongation:

Fmoc Group Removal

- Reagent : 20% piperidine in DMF .

- Kinetics : >99% deprotection within 7–10 min at 25°C .

- Side Reactions :

tBu Group Removal

- Reagent : TFA/water/TIS (95:2.5:2.5) .

- Time : 2–4 h at 25°C for complete cleavage .

- Compatibility : Stable to 1% TFA in DCM, facilitating fragment assembly .

Cleavage and Cyclization

This compound enables one-pot disulfide formation during resin cleavage:

Method : TFA/DMSO/anisole (97.9:2:0.1) .

- Step 1 : tBu removal and simultaneous oxidation at 25°C (40 min).

- Step 2 : Heating to 70°C (3 h) for cyclization.

- Yield : 75–90% for cyclic peptides with two disulfide bridges .

Side Reactions and Mitigation

Comparative Reactivity of Protecting Groups

| Protecting Group | Stability to TFA (%) | Deprotection Time (h) | Racemization (%) |

|---|---|---|---|

| tBu | 100 (1% TFA) | 2–4 | 0.7 |

| Trt | 50 (1% TFA) | 1–2 | 3.3 |

| Dpm | 95 (1% TFA) | 2–3 | 6.8 |

Data from highlight tBu as the most stable and racemization-resistant option for cysteine protection.

Wissenschaftliche Forschungsanwendungen

Protein-Protein Interactions

In biological research, Fmoc-D-cysteine(t-butyl)-OH is employed to study protein-protein interactions. The cysteine residue is crucial for forming disulfide bonds, which stabilize protein structures and facilitate interactions between proteins. By incorporating this compound into peptides, researchers can investigate how modifications to cysteine residues affect protein functionality and interactions.

Enzyme Mechanisms

The compound is also used to explore enzyme mechanisms where cysteine plays a pivotal role. For instance, it can be used to create analogs of enzymes that contain cysteine residues, allowing scientists to dissect the catalytic roles of these residues in enzymatic reactions.

Medical Applications

Therapeutic Peptides

Fmoc-D-cysteine(t-butyl)-OH is significant in developing therapeutic peptides, particularly those targeting diseases such as cancer and infections. The ability to synthesize peptides with specific sequences that include cysteine allows for the design of drugs that can form stable structures through disulfide bonds, enhancing their efficacy and stability.

Vaccine Development

Additionally, this compound has potential applications in vaccine development by enabling the synthesis of peptide-based vaccines that can elicit immune responses through specific epitopes containing cysteine.

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, Fmoc-D-cysteine(t-butyl)-OH is utilized for large-scale peptide synthesis required for drug production. Its ability to facilitate the efficient formation of complex peptide structures makes it an invaluable tool in developing new therapeutics and diagnostic agents.

Case Studies

Several studies highlight the utility of Fmoc-D-cysteine(t-butyl)-OH in various applications:

- Study on Disulfide Bond Formation: Research demonstrated that using Fmoc-D-cysteine(t-butyl)-OH allows for controlled formation of disulfide bonds in peptides, which is crucial for maintaining their biological activity.

- Enzymatic Activity Analysis: A study explored how substituting cysteine residues with Fmoc-D-cysteine(t-butyl)-OH derivatives affected enzyme activity, providing insights into the role of cysteine in enzyme function.

Wirkmechanismus

The primary mechanism of action of Fmoc-D-cysteine(t-butyl)-OH involves its use as a protected building block in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The t-butyl group protects the thiol group, which can be selectively deprotected to form disulfide bonds or other modifications .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Compounds

Protection Group Variants

Table 1: Side-Chain Protection and Stability Profiles

- Key Findings: tBu vs. Acm: The tBu group offers superior acid stability compared to Acm, making it ideal for multi-step SPPS. However, Acm is preferred for selective disulfide bond formation via iodine oxidation . tBu vs. Trt: Both require TFA for deprotection, but Trt-protected cysteine generates triphenylmethanol byproducts, which may complicate purification . tBu vs. DCP: DCP introduces steric hindrance, enabling site-specific thiol-ene click chemistry but requiring non-standard cleavage methods .

Table 2: Yield and Purity in SPPS

- Key Findings :

Market and Commercial Viability

Biologische Aktivität

Fmoc-D-cys(tbu)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-cysteine with a t-butyl protecting group, is a derivative of cysteine that is commonly used in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) group that allows for selective deprotection during solid-phase peptide synthesis (SPPS), while the t-butyl (tBu) group protects the thiol (-SH) functionality of cysteine. The biological activity of this compound is significant in various applications, particularly in the synthesis of peptides with desired biological properties.

The biological activity of this compound is primarily attributed to its role in forming disulfide bonds, which are crucial for the stability and function of many peptides and proteins. Disulfide bonds contribute to the tertiary structure and overall stability of peptide chains, influencing their biological activity. The ability to incorporate this compound into peptide sequences allows for the creation of cyclic peptides and other complex structures that can exhibit enhanced binding affinity and specificity towards biological targets.

Peptide Synthesis and Evaluation

This compound has been utilized in various studies to synthesize peptides with specific biological functions. For instance, in a study evaluating the synthesis of cyclic peptides, this compound was incorporated into a model tripeptide, demonstrating its compatibility with SPPS techniques. The resulting cyclic peptides showed improved stability and bioactivity compared to their linear counterparts, highlighting the importance of cysteine residues in peptide design .

Case Studies

- Cyclic Peptide Inhibitors : Research has shown that cyclic peptides synthesized using this compound exhibit significant inhibitory activity against integrin-binding motifs. These cyclic peptides were evaluated for their ability to inhibit αvβ6 integrin-binding activity, with results indicating that structural modifications at cysteine residues could enhance bioactivity .

- Antimicrobial Activity : Another study focused on the synthesis of antimicrobial peptides incorporating this compound. These peptides demonstrated promising activity against various bacterial strains, suggesting that the incorporation of cysteine residues could enhance antimicrobial properties through mechanisms such as membrane disruption .

- Disulfide Bond Formation : The stability of disulfide bonds formed by this compound was assessed in several experiments. The results indicated that peptides containing this compound maintained structural integrity under physiological conditions, which is critical for their therapeutic efficacy .

Comparative Analysis

The following table summarizes the biological activities observed with this compound compared to other cysteine derivatives:

| Compound | Biological Activity | Stability | Applications |

|---|---|---|---|

| This compound | High (disulfide formation) | High | Peptide synthesis, drug design |

| Fmoc-Cys(Trt)-OH | Moderate (disulfide formation) | Moderate | General peptide synthesis |

| Fmoc-Cys(Sit)-OH | High (reduced racemization) | High | Advanced peptide applications |

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for Fmoc-D-Cys(Trt)-OH to ensure stability during peptide synthesis?

Fmoc-D-Cys(Trt)-OH should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Prior to use, warm the compound to 37°C and sonicate to improve solubility in DMSO (100 mg/mL). Avoid repeated freeze-thaw cycles to prevent degradation . For experimental solutions, prepare fresh DMSO stock and dilute in reaction buffers immediately before use to minimize side reactions.

Q. How can solubility challenges be addressed when using Fmoc-D-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS)?

The compound is sparingly soluble in aqueous buffers but dissolves readily in DMSO (170.73 mM with sonication). For SPPS, pre-dissolve in DMSO and add gradually to the resin slurry while agitating. If precipitation occurs, increase the solvent volume or add polar aprotic co-solvents like DMF (1:1 v/v) to enhance miscibility .

Q. What analytical methods are recommended for assessing the purity of Fmoc-D-Cys(Trt)-OH?

Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. The compound should show a single peak with >98% purity, as verified by the Certificate of Analysis (COA). For mass confirmation, LC-MS (ESI+) should yield a molecular ion peak at m/z 585.71 ([M+H]+) .

Advanced Research Questions

Q. What strategies are effective for introducing disulfide bonds using Fmoc-D-Cys(Trt)-OH in complex peptide architectures?

The Trt (trityl) group on cysteine provides orthogonal protection, enabling selective deprotection with TFA (95% with 2.5% H2O and 2.5% TIS). After cleavage, oxidize free thiols using I2 (0.1 M in MeOH/H2O) or air oxidation under basic conditions (pH 8.0–8.5). For regioselective disulfide pairing, combine Trt-protected Cys with Acm -protected Cys (e.g., Fmoc-D-Cys(Acm)-OH), where Acm is removed post-synthesis with Hg(II) or Ag(I) salts .

Q. How can researchers troubleshoot low coupling efficiency of Fmoc-D-Cys(Trt)-OH during SPPS?

Low coupling efficiency often results from steric hindrance from the bulky Trt group. Optimize by:

- Using double coupling (20 min each) with 4–6 equivalents of amino acid.

- Activating with HBTU/HOBt or Oxyma Pure/DIC for improved reactivity.

- Increasing resin swelling time in DCM/DMF (1:1) before coupling.

Monitor completion via Kaiser test or chloranil test for free amine detection .

Q. What are the critical considerations for synthesizing peptides containing multiple Cys(Trt) residues?

Ensure TFA cleavage conditions (2–4 hours at 25°C) fully remove Trt groups without side reactions. Avoid prolonged exposure to TFA, which can lead to tert-butylation of sensitive residues. After cleavage, immediately neutralize with cold ether and lyophilize to prevent disulfide scrambling. For peptides with >2 Cys residues, use orthogonal protection (e.g., Trt, Acm, and StBu) to control disulfide connectivity .

Q. How should researchers handle hygroscopicity and oxidative degradation of Fmoc-D-Cys(Trt)-OH?

Store the compound under argon or nitrogen in sealed vials with desiccants. For synthesis, work under inert atmospheres using Schlenk lines. To mitigate oxidation, add reducing agents (e.g., 0.1% TCEP) to cleavage cocktails and avoid metal contaminants. Characterize degraded products via HPLC-MS to identify sulfoxide or dimerization byproducts .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in large-scale synthesis using Fmoc-D-Cys(Trt)-OH?

- Standardize batch-specific COA validation for lot-to-lot consistency.

- Pre-equilibrate resins (e.g., Rink amide or Wang resin) in DMF for 1 hour before coupling.

- Use automated peptide synthesizers with pre-programmed coupling cycles to minimize human error.

- Document solvent purity (e.g., DMSO <0.01% H2O) and reagent freshness (e.g., HOBt recrystallized) .

Q. How can researchers analyze thiol reactivity and protection efficiency in Fmoc-D-Cys(Trt)-OH derivatives?

Perform Ellman’s assay post-TFA cleavage to quantify free thiols (λmax = 412 nm). Compare against a calibration curve of L-cysteine standards. For protection efficiency, use NMR (1H or 13C) to confirm Trt group integrity, with characteristic aromatic peaks at δ 7.2–7.4 ppm .

Q. Contradictions and Limitations

- Storage Stability : recommends -80°C for long-term storage, while suggests RT stability for similar Fmoc-protected amino acids. Validate storage conditions empirically for each batch.

- Acm vs. Trt Deprotection : Acm removal requires toxic Hg(II) salts (), whereas Trt is TFA-labile ( ). Prioritize Trt for eco-friendly workflows unless orthogonal protection is necessary.

Eigenschaften

IUPAC Name |

(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.